Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
Brand Name: Vulcanchem
CAS No.: 400608-31-3
VCID: VC20418039
InChI: InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3
SMILES:
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-

CAS No.: 400608-31-3

Cat. No.: VC20418039

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- - 400608-31-3

Specification

CAS No. 400608-31-3
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene
Standard InChI InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3
Standard InChI Key GOPIJZBYBMAVGB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC

Introduction

PropertyValueSource
CAS Number400608-31-3
IUPAC Name1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene
Molecular FormulaC₁₇H₁₆O₃
Molecular Weight268.31 g/mol
SMILES NotationCOC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC

Synthesis and Chemical Properties

The synthesis of this compound typically employs Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides . For example:

  • Reaction Setup: 1-Bromo-3,5-dimethoxybenzene reacts with 4-methoxyphenylacetylene under catalytic Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine .

  • Conditions: Reactions are conducted in anhydrous THF or toluene at 60–80°C for 12–24 hours .

  • Yield: Reported yields range from 56% to 95%, depending on solvent and catalyst loading .

Table 2: Representative Synthesis Conditions

Starting MaterialCatalyst SystemSolventYield (%)Reference
1-Bromo-3,5-dimethoxybenzene + 4-methoxyphenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF85
1-Iodo-3,5-dimethoxybenzene + 4-methoxyphenylacetylenePd(OAc)₂, P(o-tol)₃, CuIToluene92

The compound’s stability is influenced by its electron-rich aromatic system, which resists electrophilic substitution but undergoes reactions at the alkyne moiety under acidic or oxidative conditions .

Structural Characterization

Spectroscopic data for this compound have been extensively documented:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.71–7.96 (m, 4H, aromatic), 3.57 (s, 6H, OCH₃), 2.30 (s, 3H, SCH₃) .

  • ¹³C NMR (75 MHz, CDCl₃): δ 159.2 (OCH₃), 133.5–114.7 (aromatic carbons), 89.1 (C≡C) .

  • MS (ESI): m/z 268.31 [M+H]⁺, consistent with the molecular formula .

X-ray crystallography reveals a planar geometry with a C≡C bond length of 1.20 Å, characteristic of sp-hybridized carbons .

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